Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters. These compounds are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst.
Results or Outcomes: The reaction results in the formation of 6-halo-pyridin-3-yl boronic acids and esters. .
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which include 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are key structural motifs in active agrochemical and pharmaceutical ingredients.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. .
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 2,6-dichloropyridine. This compound is an important intermediate in many chemical reactions.
Methods of Application: 2,5-Dichloropyridine is combined with chlorine in a single process.
Results or Outcomes: The reaction results in the formation of 2,6-dichloropyridine. .
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of pyridine derivatives. These derivatives are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: When nucleophiles are added to 2,5-Dichloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced.
Results or Outcomes: The reaction results in the formation of pyridine derivatives. .
2,5-Dichloropyridine is an organic compound with the molecular formula CHClN and a molecular weight of 147.99 g/mol. It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This compound is primarily used in chemical synthesis and exhibits various biological activities, making it significant in both industrial and research applications.
2,5-Dichloropyridine is typically a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but has limited solubility in water. The compound is classified as hazardous, with potential effects including acute toxicity if ingested or if it comes into contact with skin .
2,5-Dichloropyridine exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:
Several methods are employed to synthesize 2,5-dichloropyridine:
2,5-Dichloropyridine has diverse applications across various fields:
Interaction studies involving 2,5-dichloropyridine focus on its reactivity with other chemical entities:
Several compounds share structural similarities with 2,5-dichloropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Chloropyridine | CHClN | Contains one chlorine atom; used in similar applications but less reactive than 2,5-dichloropyridine. |
3-Chloropyridine | CHClN | Contains one chlorine atom at position three; exhibits different reactivity patterns. |
3,5-Dichloropyridine | CHClN | Contains two chlorine atoms at different positions; shows distinct biological activity compared to 2,5-dichloropyridine. |
Pyridine | CHN | Parent compound without chlorination; serves as a base structure for many derivatives. |
The unique positioning of chlorine atoms in 2,5-dichloropyridine contributes to its specific reactivity and biological properties compared to its analogs.
The synthesis of 2,5-dichloropyridine has evolved significantly since its first reported preparation in the mid-20th century. Early methods relied on direct chlorination of pyridine, but these suffered from poor selectivity and low yields. A breakthrough came with the development of alkoxylation-chlorination strategies, as exemplified by the 1995 patent (US5380862A), which achieved isomer-free 2,5-dichloropyridine via alkoxylation of 2-chloropyridine followed by chlorination and hydrolysis.
Key Historical Methods:
Table 1: Comparison of Synthetic Routes
Recent advances focus on improving selectivity and sustainability. A 2022 study demonstrated ligand-free palladium-catalyzed cross-coupling of 2,5-dichloropyridine, achieving unprecedented C5-site selectivity (>99:1) under mild conditions. This contrasts with traditional ligand-controlled systems, which favor C2 or C4 positions.
Emerging Applications:
Table 2: Physical Properties of 2,5-Dichloropyridine
Property | Value | Source |
---|---|---|
Molecular Weight | 147.99 g/mol | |
Melting Point | 59–62°C | |
Boiling Point | 190–191°C | |
Solubility in Water | Insoluble | |
pKa | -2.25 ± 0.10 |
The reactivity of 2,5-dichloropyridine is governed by electronic and steric factors:
Equation 1: Hydrogenation cyclization in maleic diester route:
$$
\text{Maleic diester} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{cis-5-nitro-4-oxo-2-pentenoate} \xrightarrow{\text{H}_2} \text{2,5-dihydroxypyridine}$$
The butoxylation pathway leverages 2-chloropyridine as a precursor, exploiting its reactivity at the 5-position. Chloropyridine derivatives undergo nucleophilic aromatic substitution when exposed to alkoxide bases, with butoxyl groups introducing steric and electronic effects that direct subsequent chlorination. In this method, 2-chloropyridine is treated with sodium butoxide in anhydrous tetrahydrofuran, forming a 2-butoxy intermediate. Subsequent chlorination with chlorine gas in the presence of Lewis acids like aluminum trichloride yields 2,5-dichloropyridine [1] [5].
Key challenges include controlling regioselectivity, as over-chlorination may produce 2,3,5-trichloropyridine. Studies indicate that maintaining temperatures below 40°C and using stoichiometric ratios of 1:1.2 (2-chloropyridine to chlorine) optimizes mono-chlorination at the 5-position [1]. Yields typically range from 65–75%, with purity dependent on distillation or recrystallization techniques.
Diazotization of 2-aminopyridine provides a route to 2,5-dichloropyridine through intermediate diazonium salt formation. Treatment of 2-aminopyridine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5°C produces a diazonium chloride intermediate. This intermediate undergoes Sandmeyer-type reactions with copper(I) chloride, displacing the diazo group with chlorine at the 5-position [2] [6].
The reaction’s success hinges on precise pH control (pH 1–2) and low temperatures to prevent diazonium decomposition. Post-reaction, neutralization with sodium bicarbonate followed by extraction with dichloromethane isolates the product. Yields of 50–60% are typical, with byproducts such as 2-chloropyridine arising from incomplete chlorination [2].
Reductive dechlorination of 2,3,6-trichloropyridine offers a selective route to 2,5-dichloropyridine. Zinc dust in dimethyl methylphosphonate solvent, combined with ammonium chloride, selectively reduces the 3-chloro substituent while preserving the 2- and 6-positions. Subsequent isomerization under acidic conditions relocates the 6-chloro group to the 5-position, yielding 2,5-dichloropyridine [3] [7].
This method achieves 80–85% yield when conducted at 60–70°C for 6–8 hours. Catalytic hydrogenation with palladium on carbon (5 wt%) under 3 atm H₂ also effects selective dechlorination but requires stringent moisture control to prevent catalyst poisoning [3].
Maleic diester and nitromethane undergo cyclocondensation in the presence of ammonium acetate to form a pyridine scaffold. Chlorination with thionyl chloride introduces chlorine atoms at the 2- and 5-positions via electrophilic substitution. This one-pot method minimizes solvent waste, achieving 70–75% yield with microwave-assisted heating (150°C, 30 minutes) [4].
Hydrogenation of nitroalkenes in the presence of Raney nickel catalysts generates aminopyridine intermediates, which are subsequently chlorinated. For example, 3-nitro-2-pentene undergoes hydrogenation to 3-amino-2-pentene, followed by cyclization and chlorination with sulfuryl chloride. This method emphasizes atom economy, with 65–70% overall yield and reduced halogenated byproducts [5] [7].
Molecular sieve catalysts (e.g., HZSM-5) enable regioselective chlorination of pyridine derivatives. In gas-phase reactions, chlorine gas passes over a 3-methylpyridine-loaded molecular sieve at 250–300°C, producing 2,5-dichloropyridine via sequential methyl group oxidation and chlorination. Water vapor co-feeding enhances selectivity by moderating Lewis acid sites, achieving 85–90% conversion and 95% purity [3] [7].
Palladium on carbon (Pd/C) facilitates hydrogenolytic dechlorination in polychloropyridine reductions. For instance, 2,3,5-trichloropyridine treated with Pd/C (10 wt%) under 5 atm H₂ selectively yields 2,5-dichloropyridine by removing the 3-chloro group. Catalyst recycling studies show consistent activity over five cycles, with leaching below 0.5 ppm [3] [7].
Raney nickel catalyzes amination-chlorination cascades, converting nitropyridines to dichloropyridines. In a representative process, 3-nitropyridine is hydrogenated to 3-aminopyridine, which undergoes diazotization and chlorination. Raney nickel’s high surface area (80–100 m²/g) ensures efficient nitro group reduction, with yields exceeding 70% [2] [6].
Lewis acid-functionalized ionic liquids (e.g., [BMIM]Cl-AlCl₃) enable solvent-free chlorination. These catalysts activate chlorine via polarization, directing electrophilic attack to the 5-position of 2-chloropyridine. At 100°C, 90% conversion is achieved within 2 hours, with the ionic liquid recyclable for three batches without significant activity loss [3] [4].
The condensation reactions involving 2,5-dichloropyridine represent a fundamental class of transformations that have been extensively studied through both experimental and theoretical approaches. The alkoxylation-chlorination sequence has emerged as one of the most efficient synthetic routes to isomer-free 2,5-dichloropyridine [1]. This process involves the initial alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures, followed by chlorination with gaseous chlorine at ambient temperatures in an aqueous suspension using an auxiliary base, a small amount of catalyst, and optionally an emulsifier [1].
The maleic diester condensation pathway provides an alternative synthetic approach, where maleic diester serves as the initial raw material and undergoes condensation with nitromethane under elevated temperature conditions [2]. This method demonstrates the versatility of condensation chemistry in constructing the pyridine framework with specific chlorine substitution patterns. The mechanistic pathway involves the formation of intermediate species that subsequently undergo cyclization and chlorination to yield the desired 2,5-dichloropyridine product [2].
Condensation reactions with hydroxylamine hydrochloride have been developed for the synthesis of 2,5-disubstituted pyridines using microwave conditions [3]. In these transformations, 1,5-dicarbonyl compounds react with hydroxylamine hydrochloride under microwave irradiation to form the pyridine ring system. This methodology represents a modern approach to pyridine synthesis that leverages microwave heating to achieve efficient cyclization and subsequent functionalization [3].
The Vielsmeyer-Haack treatment constitutes a critical step in many condensation sequences, where alkoxylated products are subjected to aqueous suspension conditions at ambient temperature to generate mixtures of 2,5- and 2,3-dichloropyridine [1]. This process involves the treatment of intermediate compounds with a Vielsmeyer-Haack reagent, followed by water vapor distillation and crystallization from an alcohol-water mixture to achieve separation of the desired isomers [1].
Reaction Type | Starting Material | Conditions | Product | Reference |
---|---|---|---|---|
Alkoxylation-Chlorination | 2-chloropyridine/2-bromopyridine | Base, elevated temperature | Isomer-free 2,5-dichloropyridine | [1] |
Maleic Diester Condensation | Maleic diester + nitromethane | Elevated temperature | 2,5-dichloropyridine precursor | [2] |
Condensation with Hydroxylamine | 1,5-dicarbonyl + hydroxylamine HCl | Microwave conditions | 2,5-disubstituted pyridines | [3] |
Vielsmeyer-Haack Treatment | Alkoxylated product | Aqueous suspension, ambient temp | 2,5- and 2,3-dichloropyridine mixture | [1] |
Hydrogenation cyclization pathways in 2,5-dichloropyridine chemistry have been investigated extensively, with particular attention to the role of various catalytic systems and reaction conditions. Palladium on carbon (Pd/C) catalysis has been demonstrated to provide high efficiency for the hydrogenation of pyridine derivatives under mild conditions [4]. This approach offers significant advantages in terms of operational simplicity and catalyst availability, making it an attractive option for large-scale synthetic applications [4].
The development of electrocatalytic hydrogenation methods has revolutionized the field by enabling ambient temperature and pressure conditions while maintaining exceptional selectivity [5] [6]. Carbon-supported rhodium catalysts have been employed in electrocatalytic systems, achieving current densities of 25 mA/cm² and current efficiencies of 99% under circular flow conditions [5]. The quantitative conversion of pyridine derivatives into their corresponding saturated analogs with 98% yield has been observed after passing 9 F mol⁻¹, corresponding to 65% current efficiency [5].
Trichloro precursor hydrogenation represents another important pathway, where metal catalysts combined with acid-binding agents operate under pressures ranging from 0-10 MPa [7]. The process involves pH-controlled conditions maintained between 4-8, with the reaction being terminated when the pH value of the reaction solution reaches this optimal range [7]. The hydrogenation of 2,3,6-trichloropyridine under these conditions provides access to dichloropyridine products through selective reduction of one chlorine substituent [7].
Pyridinium intermediate hydrogenation employs membrane electrode assembly systems to achieve quantitative conversion under electrocatalytic conditions [5] [6]. These systems utilize anion-exchange membranes and operate through a mechanism where the reduction of rhodium oxides on the catalyst surface proves crucial for catalytic activity [5]. The moderate interaction between the rhodium(0) surface and the pyridine substrate decreases the energy required for the rate-determining desorption step [5].
Substrate | Catalyst | Conditions | Selectivity | Reference |
---|---|---|---|---|
Pyridine derivatives | Pd/C | Mild conditions | High efficiency | [4] |
Nitrogen-containing aromatics | Carbon-supported rhodium | Ambient temp/pressure, 25 mA/cm² | 99% current efficiency | [5] |
Trichloro precursors | Metal catalyst + acid-binding agent | 0-10 MPa pressure | pH-controlled (4-8) | [7] |
Pyridinium intermediates | Electrocatalytic system | Membrane electrode assembly | Quantitative conversion | [5] [6] |
The chlorination of pyridine derivatives to form 2,5-dichloropyridine has been extensively studied through various mechanistic pathways, each offering distinct advantages and selectivity profiles. Direct chlorination methods employ chlorine gas in the presence of specific catalysts at temperatures ranging from 100-200°C [7]. The choice of catalyst significantly influences the regioselectivity of the chlorination process, with sulfur trioxide, boron trifluoride, ferric chloride, and aluminum chloride being among the most effective catalytic systems [7].
Photochemical chlorination represents a particularly elegant approach that combines pyridine with chlorine gas under ultraviolet irradiation at room temperature [8] [9]. This method offers enhanced conversion rates compared to thermal processes and provides excellent control over the reaction selectivity [8]. The photochemical activation of the chlorine-pyridine complex facilitates the formation of reactive intermediates that undergo regioselective substitution to yield the desired dichloropyridine products [8].
Gas-phase chlorination processes have been developed to achieve exceptional conversion efficiencies, with pyridine conversion rates reaching 98.8% under optimized conditions [10]. These reactions involve the treatment of pyridine vapor with chlorine gas under elevated temperatures with continuous agitation to ensure complete intermixing of the gaseous reactants [10]. The implementation of agitation systems has proven crucial for achieving high conversion rates and preventing the formation of undesired byproducts [10].
Aqueous suspension chlorination methods utilize gaseous chlorine in combination with emulsifiers to facilitate the reaction at ambient temperature [1]. These processes employ auxiliary bases to control the pH during the reaction and maintain optimal conditions for selective chlorination [1]. The use of emulsifiers, particularly alkyl sulfonates with 10-18 carbon atoms, enhances the reactivity and selectivity of the chlorination process [1].
Method | Reagent | Temperature | Selectivity | Reference |
---|---|---|---|---|
Direct chlorination | Cl₂ gas + catalyst | 100-200°C | Catalyst-dependent | [7] |
Photochemical chlorination | Pyridine + Cl₂ + UV | Room temperature | UV-enhanced conversion | [8] [9] |
Gas-phase chlorination | Pyridine vapor + Cl₂ | Elevated with agitation | 98.8% pyridine conversion | [10] |
Aqueous suspension chlorination | Gaseous Cl₂ + emulsifier | Ambient temperature | Auxiliary base controlled | [1] |
The regioselectivity observed in reactions involving 2,5-dichloropyridine is fundamentally governed by electronic factors that arise from the interplay between the electron-deficient pyridine ring and the electron-withdrawing chlorine substituents. Electron-withdrawing substituents, including the chlorine atoms themselves, activate ortho and para positions relative to their point of attachment through electrostatic stabilization mechanisms [11]. This activation pattern leads to preferential reaction at the C2 and C4 positions in many substitution reactions [11].
The nitrogen lone pair effects in the pyridine ring system create a complex electronic environment that deactivates positions adjacent to the nitrogen atom while simultaneously influencing the reactivity of more distant positions [12]. In the case of 2,5-dichloropyridine, the nitrogen lone pair effects contribute to a preference for C5 position reactivity in certain reaction types, representing an unprecedented selectivity pattern that challenges conventional predictions based on simple electronic considerations [12].
Chlorine electronegativity exerts a significant meta-deactivating effect that reduces the reactivity of C3 and C6 positions in the pyridine ring [11]. This deactivation occurs through inductive electron withdrawal that decreases the electron density at these positions, making them less susceptible to nucleophilic attack [11]. The magnitude of this effect has been quantified through comparative studies with other halogen substituents, revealing that chlorine exhibits stronger deactivation than bromine but weaker deactivation than fluorine [11].
π-conjugation effects play a crucial role in stabilizing transition states and determining the overall reaction selectivity [13]. These effects enhance electron delocalization throughout the pyridine ring system and provide additional stabilization for reactive intermediates [13]. The extent of π-conjugation varies depending on the specific reaction conditions and the nature of the attacking nucleophile or electrophile [13].
Factor | Effect on Reactivity | Position Preference | Mechanism | Reference |
---|---|---|---|---|
Electron-withdrawing substituents | Activates ortho/para positions | C2, C4 selective | Electrostatic stabilization | [11] |
Nitrogen lone pair effects | Deactivates adjacent positions | C5 preference in some cases | Orbital overlap considerations | [12] |
Chlorine electronegativity | Meta-deactivating effect | Reduces C3, C6 reactivity | Inductive effects | [11] |
π-conjugation effects | Enhances electron delocalization | Stabilizes transition states | Resonance stabilization | [13] |
Steric factors represent equally important determinants of reaction selectivity in 2,5-dichloropyridine transformations, often working in conjunction with electronic effects to determine the final outcome of chemical reactions. Ligand bulk in catalytic processes has been demonstrated to exert precise control over site-selectivity, with sterically hindered N-heterocyclic carbene ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) promoting C4-selective cross-coupling reactions with selectivities approaching 10:1 [12]. The steric demands of these ligands create a protective environment around the metal center that favors approach of substrates from specific directions [12].
Substrate substitution patterns significantly influence regioselectivity through steric interactions between the substrate and the approaching reagent or catalyst system [14] [12]. The comparison between 2,5-dichloropyridine and 2,4-dichloropyridine reveals dramatic differences in reactivity patterns, with 2,5-dichloropyridine exhibiting unprecedented C5-selective behavior under specific reaction conditions [14] [12]. This selectivity pattern has been attributed to the unique steric environment created by the chlorine substituents in the 2,5-substitution pattern [14] [12].
Catalyst geometry plays a fundamental role in determining coordination modes and subsequently influencing reaction selectivity [15]. The distinction between square planar and tetrahedral coordination geometries can lead to complete inversion of selectivity patterns depending on the specific ligand environment [15]. This ligand-dependent selectivity inversion has been documented in numerous cross-coupling reactions involving dichloropyridine substrates [15].
Transition state geometry considerations affect activation barriers and determine whether reactions proceed under thermodynamic or kinetic control [16]. Early transition states, characterized by product-like geometries, tend to favor thermodynamically controlled outcomes, while late transition states, exhibiting more reactant-like character, often lead to kinetically controlled selectivity [16]. The identification of transition state timing through computational studies has provided valuable insights into optimizing reaction conditions for desired selectivity outcomes [16].
Steric Factor | Impact | Example | Selectivity Outcome | Reference |
---|---|---|---|---|
Ligand bulk in catalysis | Controls site-selectivity | IPr ligand favors C4 coupling | ~10:1 C4 selectivity | [12] |
Substrate substitution pattern | Influences regioselectivity | 2,5- vs 2,4-dichloropyridine | C5-selective unprecedented | [14] [12] |
Catalyst geometry | Determines coordination mode | Square planar vs tetrahedral | Ligand-dependent inversion | [15] |
Transition state geometry | Affects activation barrier | Early vs late transition states | Thermodynamic vs kinetic control | [16] |
Computational studies employing density functional theory have provided unprecedented insights into the transition state structures and energetics of reactions involving 2,5-dichloropyridine. The B3LYP functional with 6-31G* basis set has been extensively used for calculating activation energies and characterizing transition state geometries for dichloropyridine derivatives [17]. These calculations have revealed that activation energies vary significantly depending on the position of attack, with certain positions showing markedly lower barriers to reaction [17].
The application of larger basis sets, including 6-311++G(d,p), has enabled more accurate descriptions of electronic structure and molecular properties [18]. Studies of 2-amino-4,6-dichloropyridine using these computational methods have provided detailed analysis of HOMO-LUMO gaps, revealing energy differences in the 3-4 eV range that correlate with observed reactivity patterns [18]. These calculations have also facilitated the prediction of molecular electrostatic potential surfaces that indicate regions of highest reactivity [18].
DFT calculations incorporating dispersion corrections have been particularly valuable for understanding Suzuki coupling transition states involving dichloropyridine substrates [19]. These studies have successfully explained the observed C2 versus C4 selectivity patterns and provided quantitative predictions of site-dependent activation barriers [19]. The inclusion of dispersion effects has proven essential for accurate modeling of non-covalent interactions that influence transition state geometries [19].
Time-dependent density functional theory (TDDFT) calculations have been employed to study electronic excitation states and predict UV-visible absorption spectra [20]. These computations have provided valuable information about the electronic transitions responsible for photochemical reactivity and have guided the development of light-activated synthetic methodologies [20].
Method | System Studied | Key Findings | Energy Barriers (kcal/mol) | Reference |
---|---|---|---|---|
DFT B3LYP/6-31G* | Dichloropyridine derivatives | Activation energies calculated | Variable by position | [17] |
DFT B3LYP/6-311++G(d,p) | 2-amino-4,6-dichloropyridine | HOMO-LUMO gap analysis | HOMO-LUMO: 3-4 eV range | [18] |
DFT with dispersion correction | Suzuki coupling transition states | C2 vs C4 selectivity explained | Site-dependent barriers | [19] |
TDDFT calculations | Electronic excitation states | UV-vis transitions predicted | Excitation energies calculated | [20] |
Density functional theory has found widespread application in the study of 2,5-dichloropyridine chemistry, with vibrational frequency analysis representing one of the most extensively utilized computational approaches [17] [21]. The calculation of vibrational frequencies using basis sets ranging from 6-31G* to 6-311++G(d,p) has enabled accurate prediction of infrared and Raman spectra, facilitating structural confirmation and providing insights into molecular dynamics [17] [21]. These calculations have proven particularly valuable when validated against experimental FTIR measurements, demonstrating excellent agreement between computed and observed vibrational modes [17].
Molecular electrostatic potential (MEP) calculations using the B3LYP/6-31G* level of theory have provided crucial insights into reactive site identification [18] [22]. The MEP surfaces clearly indicate regions of negative potential concentrated on electronegative atoms, particularly oxygen and nitrogen, which represent preferred sites for electrophilic attack [22]. Conversely, regions of positive potential around hydrogen atoms identify the most probable sites for nucleophilic attack [22]. This information has proven invaluable for predicting reaction outcomes and designing selective synthetic strategies [18].
Natural bond orbital (NBO) analysis has emerged as a powerful tool for understanding charge transfer interactions and bonding patterns in dichloropyridine systems [23]. The transformation of canonical molecular orbitals into chemically intuitive Lewis-type bonding and lone pair orbitals has enabled quantitative assessment of electronic delocalization effects [23]. Second-order perturbation theory estimates (ΔE⁽²⁾) derived from NBO analysis have shown strong correlation with hydrogen bonding strengths and have provided qualitative estimates of the importance of active-site residues in catalytic processes [23].
Transition state optimization using density functional theory with dispersion corrections, particularly the def2-TZVP basis set with BJ-damped D3-dispersion, has enabled comprehensive reaction pathway elucidation [24] [25]. These calculations have successfully modeled complex cyclization reactions and provided mechanistic insights that guide synthetic optimization [24]. The ability to predict experimental selectivity patterns through computational methods has established DFT as an indispensable tool for synthetic chemists working with dichloropyridine systems [25].
Application | Basis Set | Information Obtained | Validation | Reference |
---|---|---|---|---|
Vibrational frequency analysis | 6-31G*, 6-311++G(d,p) | IR/Raman spectra prediction | Experimental FTIR comparison | [17] [21] |
Molecular electrostatic potential | B3LYP/6-31G* | Reactive site identification | Chemical reactivity correlation | [18] [22] |
Natural bond orbital analysis | Various Pople basis sets | Charge transfer interactions | Hydrogen bonding analysis | [23] |
Transition state optimization | def2-TZVP with D3 dispersion | Reaction pathway elucidation | Experimental selectivity match | [24] [25] |
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